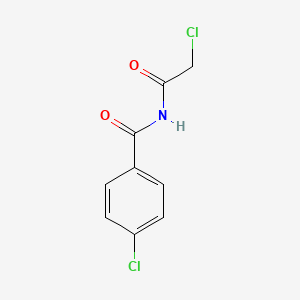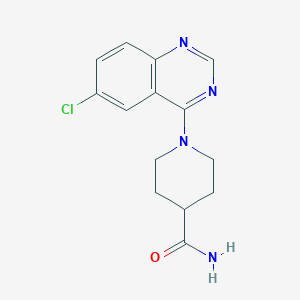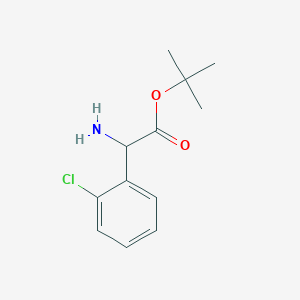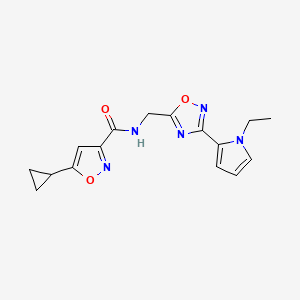
4-chloro-N-(2-chloroacetyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-chloroacetyl)benzamide is a chemical compound with the CAS Number: 729582-33-6 . It has a molecular weight of 232.07 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 4-chlorobenzamide and chloroacetaldehyde . The reaction is carried out in toluene at 105℃ for 4 hours under an inert atmosphere .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-N-(chloroacetyl)benzamide . The InChI code is 1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) .Physical and Chemical Properties Analysis
This compound has a melting point of 205-206 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Diagnostic Uses
Metoclopramide, a derivative structurally related to 4-chloro-N-(2-chloroacetyl)benzamide, is utilized in diagnostic radiology or cineradiology. Administered before a barium meal, it provides excellent conditions for diagnosing lesions in the duodenum, jejunum, and ileum, and prevents vomiting of barium in nauseated patients (Pinder et al., 2012).
Chemical Synthesis and Structure Analysis
Novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, related in structure to this compound, have been synthesized. These compounds offer insights into conformational analyses and present potential for further chemical and pharmacological studies (Issac & Tierney, 1996).
Pharmacological Research
Substituted benzamide derivatives, structurally akin to this compound, are being explored for their pharmacological properties. Tiapride, for instance, shows promise in treating geriatric agitation with a favorable tolerability profile and beneficial effects on vigilance and alertness in elderly patients (Steele et al., 1993).
Potential in Organic Chemistry
In synthetic organic chemistry, N-Ar axis-based studies, where compounds related to this compound are used, have led to the development of chemoselective N-acylation reagents. These compounds exhibit promising applications in producing more chemically selective and efficient reactions (Kondo & Murakami, 2001).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-(2-chloroacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPAFLUPDLDNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729582-33-6 |
Source


|
| Record name | 4-chloro-N-(2-chloroacetyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)


![5-bromo-2-chloro-N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2562671.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2562674.png)
![Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2562675.png)
![9-(3-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2562678.png)
![Tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2562679.png)
![5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2562681.png)
![2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2562686.png)
![4-[1-Phenyl-3-(trifluoromethyl)pyrazol-5-yl]phenylamine](/img/structure/B2562688.png)

